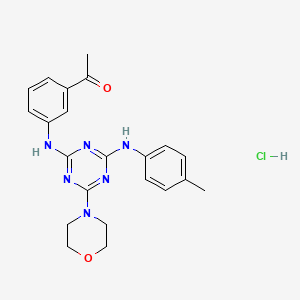
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound often encountered in advanced medicinal chemistry and pharmacological research. Known for its complex structure and multifunctional moieties, it exhibits significant potential in various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride generally involves multiple steps:
Formation of the triazine core: Starting with the synthesis of the 1,3,5-triazine ring using suitable reagents like cyanuric chloride.
Attachment of p-tolylamino group:
Incorporation of morpholino group: This step typically involves reacting the intermediate with morpholine.
Linkage to ethanone moiety: This final step may include acylation to form the ethanone structure.
Industrial Production Methods
For industrial scale-up:
Optimization of reaction conditions: to ensure high yield and purity, often through the use of catalysts and controlled environments.
Green chemistry approaches: might be employed to minimize waste and enhance sustainability.
化学反应分析
Types of Reactions
Oxidation and Reduction: The triazine and phenyl rings may undergo various oxidative transformations.
Substitution Reactions: Common for modifications on the triazine ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Use of nucleophiles like amines and alkyl halides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amine derivatives and reduced aromatic systems.
Substitution Products: Varied compounds depending on the nucleophile used.
科学研究应用
Chemistry
Ligand Synthesis: Used in the development of complex ligands for coordination chemistry.
Catalysis: It serves as a potential catalyst or catalyst precursor.
Biology
Enzyme Inhibition: Explored for its role in inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its therapeutic potential in treating various conditions due to its ability to modulate biological targets.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
作用机制
The compound exerts its effects through:
Targeting specific molecular pathways: Often involving key enzymes or receptors.
Modulating cellular processes: Such as signal transduction or gene expression.
相似化合物的比较
Similar Compounds
1-(3-((4-Morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
4-Morpholino-6-(phenylamino)-1,3,5-triazine
Uniqueness
Structural complexity: The presence of both morpholino and p-tolylamino groups distinguishes it from simpler triazine derivatives.
Specific activity: Unique interactions with biological targets that similar compounds may not exhibit.
Conclusion
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out in scientific research and applications due to its multifaceted structure and significant potential in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and specific applications underline its importance in advancing various fields.
属性
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
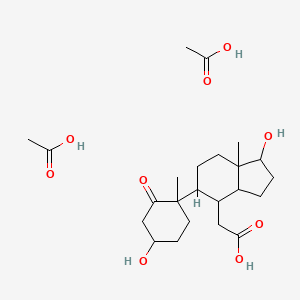
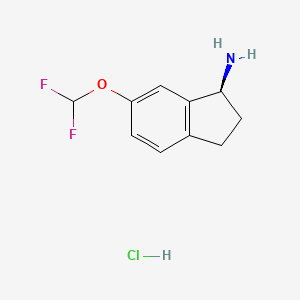
![N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2610572.png)
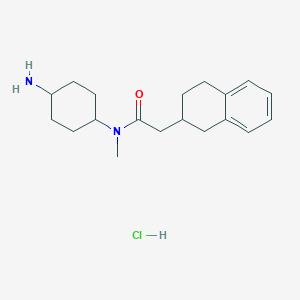
![N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2610577.png)
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)
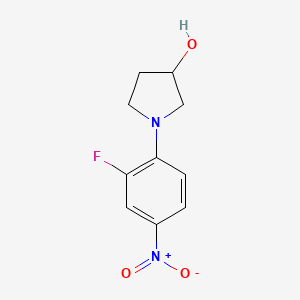
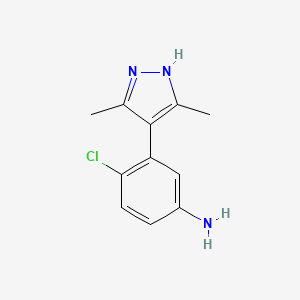
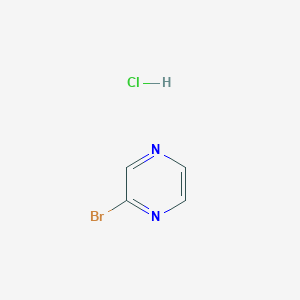

![3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2610587.png)
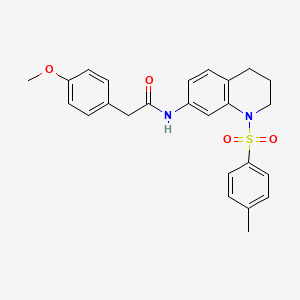
![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
